2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid
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Overview
Description
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid is a complex organic compound that features a piperidine ring, a benzyloxycarbonyl group, and a methylthioacetic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base.
Attachment of the Methylthioacetic Acid Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)acetic acid: Lacks the methylthio group.
2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(ethylthio)acetic acid: Has an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the methylthio group in 2-(1-((Benzyloxy)carbonyl)piperidin-3-yl)-2-(methylthio)acetic acid might confer unique properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Properties
Molecular Formula |
C16H21NO4S |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-methylsulfanyl-2-(1-phenylmethoxycarbonylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C16H21NO4S/c1-22-14(15(18)19)13-8-5-9-17(10-13)16(20)21-11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H,18,19) |
InChI Key |
MCYSUKLOHIUNAW-UHFFFAOYSA-N |
Canonical SMILES |
CSC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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